

A Comprehensive Technical Guide to 3-(1-Aminoethyl)benzonitrile

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Compound of Interest

Compound Name: 3-(1-Aminoethyl)benzonitrile

Cat. No.: B170319

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For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the chemical and physical properties, synthesis, and biological significance of **3-(1-Aminoethyl)benzonitrile**. The information is intended to serve as a core technical resource for professionals in research and drug development.

Compound Identification and Chemical Properties

3-(1-Aminoethyl)benzonitrile is a chiral organic compound featuring a benzonitrile core with an aminoethyl substituent at the meta-position. Its chirality is a critical aspect, influencing its biological activity and making it a valuable building block in medicinal chemistry.^[1] The compound exists as a racemic mixture and as individual (R) and (S) enantiomers, each with distinct identifiers.

Table 1: Chemical Identifiers for **3-(1-Aminoethyl)benzonitrile** and its Enantiomers

Property	Racemic 3-(1-Aminoethyl)benzonitrile	(R)-3-(1-Aminoethyl)benzonitrile	(S)-3-(1-Aminoethyl)benzonitrile
CAS Number	153994-67-3[2][3][4]	127852-31-7[5][6]	127852-22-6[1]
Molecular Formula	C ₉ H ₁₀ N ₂ [2][3]	C ₉ H ₁₀ N ₂ [5][6]	C ₉ H ₁₀ N ₂ [1]
Molecular Weight	146.19 g/mol [2][3]	146.19 g/mol [5][6]	146.19 g/mol (Calculated)
IUPAC Name	3-(1-Aminoethyl)benzonitrile	(R)-3-(1-aminoethyl)benzonitrile[6]	(S)-3-(1-Aminoethyl)benzonitrile[1]
Synonyms	1-(3-Cyanophenyl)ethylamine[2][4]	(R)-1-(3-cyanophenyl)ethylamine[7]	(S)-1-(3-Cyanophenyl)ethylamine[1]
InChI Key	UTDRNGQVIRUPOC-UHFFFAOYSA-N[2]	UTDRNGQVIRUPOC-SSDOTTSWSA-N[7]	UTDRNGQVIRUPOC-ZETCQYMHSA-N[1]
SMILES	N#CC1=CC=CC(=C1)C(N)C[1]	N--INVALID-LINK--C=1C=C(C#N)C=CC1[7]	N#CC1=CC=CC(=C1)--INVALID-LINK--C

Physical and Spectroscopic Properties

The physical properties of **3-(1-Aminoethyl)benzonitrile** are essential for its handling, storage, and application in synthesis. The predicted and observed properties are summarized below.

Table 2: Physical Properties

Property	Value	Notes / Reference
Appearance	Liquid[2]	For the racemic mixture.
Boiling Point	251.4 ± 23.0 °C	Predicted value.[4]
Density	1.06 ± 0.1 g/cm ³	Predicted value.[4]
pKa	8.59 ± 0.10	Predicted value.[4]
Solubility	Soluble in common organic solvents (ethanol, chloroform, ether), DMSO.[5][7]	The amino group can participate in hydrogen bonding, enhancing solubility in polar solvents.[1]
Storage	2–8°C, keep in dark place, inert atmosphere.[3]	Recommended for maintaining stability.

Synthesis and Experimental Protocols

The synthesis of specific enantiomers of **3-(1-Aminoethyl)benzonitrile** is crucial for its application in pharmaceuticals. While detailed, specific protocols for this exact compound are not readily available in the provided search results, a general synthetic approach can be inferred from methods used for structurally similar compounds, such as the synthesis of 4-(Aminomethyl)-3-methylbenzonitrile.[8][9] A common strategy involves the conversion of a ketone to an amine via reductive amination or other established amination reactions.

Below is a plausible, generalized experimental workflow for its synthesis.

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